Salicylaldoxime

Description

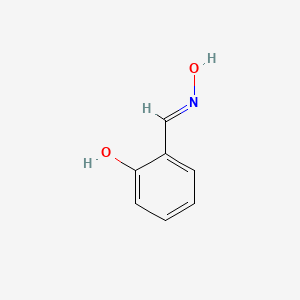

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIHZIZPTZTNCU-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Salicylaldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-67-7, 21013-96-7 | |

| Record name | Salicylaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylaldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021013967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicylaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLALDOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QTV2A0T5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Salicylaldoxime as a Chelating Agent for Transition Metals: A Technical Guide

Introduction

Salicylaldoxime (C₇H₇NO₂) is a versatile organic compound that serves as a powerful chelating agent, particularly for transition metal ions.[1][2] Derived from salicylaldehyde and hydroxylamine, this colorless, crystalline solid is distinguished by the presence of a phenolic hydroxyl group and an oxime group in ortho positions to each other on a benzene ring.[3][4] This specific arrangement allows this compound to act as a bidentate ligand, forming stable, often brightly colored, five-membered chelate rings with metal ions.[4]

Its ability to selectively bind with various metals has made it an invaluable tool in numerous scientific and industrial fields. Historically, it was a cornerstone of analytical chemistry for the gravimetric and spectrophotometric determination of metals like copper and nickel. Beyond classical analysis, its application extends to hydrometallurgy for the solvent extraction and purification of metals from ores and waste streams. More recently, the unique metal-binding properties of this compound and its derivatives have attracted interest in medicinal chemistry and drug development, where they are being explored for their potential to inhibit metalloenzymes and act as therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, chelation chemistry, and key applications of this compound.

Properties and Synthesis of this compound

This compound is a white to off-white crystalline solid with the chemical formula C₇H₇NO₂ and a molar mass of 137.138 g·mol⁻¹.

| Property | Value | Reference |

| IUPAC Name | 2-[(E)-(hydroxyimino)methyl]phenol | |

| CAS Number | 94-67-7 | |

| Molecular Formula | C₇H₇NO₂ | |

| Molar Mass | 137.138 g·mol⁻¹ | |

| Appearance | White to off-white crystals | |

| Melting Point | 59 to 61 °C | |

| Solubility in Water | 25 g·L⁻¹ |

Experimental Protocol: Synthesis of this compound

This compound is typically synthesized through the condensation reaction of salicylaldehyde (2-hydroxybenzaldehyde) with hydroxylamine. The following protocol is a general laboratory procedure for its preparation.

Materials:

-

2-hydroxybenzaldehyde (30 mmol)

-

Hydroxylamine hydrochloride (45 mmol)

-

Sodium bicarbonate (60 mmol)

-

Ethanol/water solvent mixture (50 mL ethanol / 5 mL water)

-

Ethyl acetate

Procedure:

-

In a suitable reaction flask, dissolve 30 mmol of 2-hydroxybenzaldehyde, 60 mmol of sodium bicarbonate, and 45 mmol of hydroxylamine hydrochloride in the ethanol/water solvent mixture at room temperature.

-

Stir the reaction mixture vigorously for approximately 2 hours.

-

After the reaction period, remove the bulk of the solvent via concentration under reduced pressure (e.g., using a rotary evaporator).

-

Dilute the resulting residue with ethyl acetate and filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate to yield the final product, this compound, which typically appears as a colorless oil or white crystals.

Caption: Workflow for the synthesis of this compound.

Chelation Chemistry with Transition Metals

The utility of this compound stems from its function as a bidentate chelating ligand. The deprotonated form of the molecule binds to a metal ion through both the phenolic oxygen and the oxime nitrogen, forming a stable five-membered ring. This chelation typically involves the displacement of two protons.

The general reaction with a divalent metal ion (M²⁺) can be represented as: 2 C₆H₄(OH)CH=NOH + M²⁺ → M(C₇H₆NO₂)₂ + 2 H⁺

The resulting metal complexes are charge-neutral and often have low solubility in water, a property exploited in gravimetric analysis. The structure for many divalent metal ions, such as Cu(II) and Ni(II), is typically square planar.

References

An In-depth Technical Guide to the Mechanism of Salicylaldoxime-Metal Complex Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the formation of metal complexes with salicylaldoxime. It details the reaction pathways, influential factors, quantitative data, and experimental protocols relevant to researchers in coordination chemistry, analytical chemistry, and drug development. This compound, an organic compound with the formula C₆H₄CH=NOH-2-OH, is a powerful chelating agent that forms stable and often brightly colored coordination complexes with a variety of transition metal ions.[1][2] This property has led to its extensive use in metal extraction, separation, and analysis.[3][4]

Core Mechanism of Chelation

The formation of a this compound-metal complex is a classic example of chelation, where a polydentate ligand binds to a central metal ion at two or more points, forming a stable ring structure. This compound functions as a bidentate ligand, coordinating through two specific functional groups: the phenolic hydroxyl group (-OH) and the oxime nitrogen atom (=N-OH).[5]

The process is initiated by the deprotonation of the phenolic hydroxyl group, a reaction that is highly dependent on the pH of the solution. Once deprotonated, the resulting phenolate oxygen, along with the nitrogen atom of the oxime group, coordinate to the metal ion. This forms a stable five-membered chelate ring, which is a thermodynamically favorable arrangement. The general reaction for a divalent metal ion (M²⁺) is:

2 C₆H₄CH=NOH-2-OH + M²⁺ ⇌ M(C₆H₄CH=NO-2-OH)₂ + 2 H⁺

This equilibrium highlights the crucial role of hydrogen ions, and therefore pH, in driving the complexation reaction.

Figure 1: General mechanism of this compound metal complex formation.

Key Factors Influencing Complex Formation

The stability, structure, and even the formation of this compound-metal complexes are governed by several interconnected factors.

2.1. Effect of pH The pH of the aqueous phase is the most critical factor in the complexation process. It directly controls the deprotonation of the phenolic hydroxyl group of this compound, which is a prerequisite for chelation. This pH dependence allows for the selective precipitation and separation of different metal ions. For instance, copper(II) salicylaldoximate precipitates in weakly acidic solutions (pH ≈ 2.6), whereas the complexes of other metals like nickel(II) require neutral or slightly basic conditions (pH ≈ 3.3 and higher) to precipitate. Iron (III) can interfere with this process. This selectivity is fundamental to its application in hydrometallurgy and analytical chemistry.

Figure 2: Logical workflow for the pH-based separation of metal ions.

2.2. Role of the Metal Ion The intrinsic properties of the metal ion, such as its charge, ionic radius, and electron configuration, significantly influence the resulting complex. This compound typically forms charge-neutral complexes with divalent metal ions like Cu²⁺, Ni²⁺, and Pd²⁺. The geometry of the complex is also metal-dependent. For example, Ni(II) and Pd(II) complexes are often square planar, while other metals can form octahedral complexes, particularly when additional ligands like water or pyridine are involved.

2.3. Solvent Effects The choice of solvent impacts both the solubility of the this compound ligand and the stability of the final complex. In many syntheses, solvents like ethanol or methanol are used. The solvent can also play a direct role in the mechanism; transition metal ions in solution are typically solvated, and the complexation reaction involves the displacement of these solvent molecules by the this compound ligand. The nature of the solvent can therefore affect the reaction kinetics and equilibrium. In non-donor solvents like toluene, different complex structures may be favored compared to donor solvents like THF or pyridine.

Quantitative Data on Complex Formation

The interaction between this compound and metal ions can be quantified through stability constants (log β) and other physicochemical parameters. Higher stability constants indicate a stronger metal-ligand interaction and a more stable complex.

Table 1: Stability and Physicochemical Data for this compound-Metal Complexes

| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log β) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | pH of Formation/Precipitation | Reference(s) |

|---|---|---|---|---|---|

| UO₂²⁺ | 1:1 (ML) | 16.1 | - | - | |

| UO₂²⁺ | 1:2 (ML₂) | 25.5 | - | - | |

| Cu²⁺ | 1:1 (ML) | 10.12 (as Cu(HL)⁺) | - | ~2.6 | |

| Cu²⁺ | 1:2 (ML₂) | 15.78 (as Cu(HL)₂) | - | ~2.6 | |

| Fe³⁺ | 1:2 (ML₂) | 5.9 x 10³ (K value) | - | 3 | |

| Co²⁺ | 1:2 (ML₂) | 5.2 x 10³ (K value) | 10-20 (in DMF) | 7 | |

| Ni²⁺ | 1:2 (ML₂) | - | Low (non-electrolytic) | >3.3 | |

| Mn²⁺ | 1:2 (ML₂) | - | 10-20 (in DMF) | - |

Note: Data is compiled from various sources and experimental conditions may differ. "HL" refers to the singly deprotonated this compound ligand.

The low molar conductivity values observed for many of these complexes in organic solvents like DMF indicate their non-electrolytic, covalent nature.

Experimental Protocols

4.1. Synthesis of this compound Ligand this compound is typically synthesized via the reaction of salicylaldehyde with hydroxylamine, often from hydroxylamine sulfate or hydrochloride.

Methodology:

-

Preparation of Hydroxylamine Solution: Dissolve hydroxylamine sulfate in water.

-

Reaction: In a separate flask, dissolve salicylaldehyde in a suitable solvent like ethanol.

-

Mixing: Slowly add the hydroxylamine solution to the salicylaldehyde solution with stirring. An alkaline solution (e.g., sodium carbonate or sodium hydroxide) may be added to neutralize the acid released from the hydroxylamine salt.

-

Reaction Conditions: The mixture is typically stirred at a controlled temperature (e.g., 45-50°C) for several hours to ensure complete reaction.

-

Isolation: The resulting this compound may precipitate upon cooling or can be extracted into an organic solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.

4.2. General Synthesis of a Divalent Metal-Salicylaldoxime Complex (e.g., [Cu(Salox)₂])

Methodology:

-

Ligand Solution: Dissolve this compound in a suitable solvent, such as 95% ethanol.

-

Metal Salt Solution: In a separate container, dissolve a salt of the desired divalent metal (e.g., copper(II) sulfate, nickel(II) chloride) in water or ethanol.

-

Complexation Reaction: Add the metal salt solution dropwise to the this compound solution with constant stirring. The metal-to-ligand molar ratio is typically 1:2.

-

pH Adjustment (if necessary): For metals requiring specific pH ranges for precipitation, adjust the pH of the mixture accordingly using a buffer or a dilute acid/base.

-

Reaction Conditions: The mixture is often stirred or refluxed for a period ranging from 1 to 3 hours to ensure complete complex formation. A colored precipitate should form.

-

Isolation: Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Purification: Wash the precipitate with the solvent used for the reaction (e.g., ethanol) and then with water to remove any unreacted starting materials.

-

Drying: Dry the final complex in a vacuum oven at a suitable temperature (e.g., 100°C).

Figure 3: Experimental workflow for the synthesis of a metal-salicylaldoxime complex.

4.3. Key Characterization Techniques

-

Infrared (IR) Spectroscopy: Used to confirm coordination. A shift in the C=N and N-O stretching frequencies, and the disappearance of the phenolic O-H band, are indicative of complex formation.

-

UV-Visible (UV-Vis) Spectroscopy: The formation of brightly colored complexes allows for spectrophotometric analysis. The appearance of new charge-transfer or d-d transition bands confirms complexation and can be used for quantitative studies.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides information about the structure of diamagnetic complexes in solution. Shifts in the proton signals of the aromatic ring and the oxime group upon complexation confirm the binding sites.

-

Elemental Analysis (CHN): Determines the elemental composition (carbon, hydrogen, nitrogen) of the complex to confirm its stoichiometry.

References

The Coordination Chemistry of Salicylaldoxime with Copper Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldoxime (H₂sal), an organic compound synthesized from salicylaldehyde, is a versatile chelating ligand renowned for its high affinity and selectivity for copper(II) ions. This property has established its significance in diverse fields ranging from analytical chemistry for gravimetric and spectrophotometric determination of copper to industrial applications in hydrometallurgy for solvent extraction and separation of copper from other metals. The coordination of this compound with copper(II) results in the formation of a stable, typically greenish-yellow, bis(salicylaldoximato)copper(II) complex, often denoted as Cu(Hsal)₂. This technical guide provides a comprehensive overview of the synthesis, structure, and properties of this complex, along with detailed experimental protocols and quantitative data.

Synthesis of Bis(salicylaldoximato)copper(II)

The synthesis of bis(salicylaldoximato)copper(II) is a straightforward precipitation reaction. The general principle involves the reaction of a copper(II) salt with this compound in a suitable solvent system, where the this compound acts as a bidentate ligand, coordinating through the phenolic oxygen and the oxime nitrogen.

Experimental Protocol: Synthesis of Bis(salicylaldoximato)copper(II)

This protocol describes the preparation of the copper(II) complex with this compound.

Materials:

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O) or Copper(II) chloride (CuCl₂)

-

This compound (C₇H₇NO₂)

-

Ethanol (95% or absolute)

-

Deionized water

-

Magnetic stirrer with hotplate

-

Conical flask

-

Reflux condenser

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Copper(II) Solution: Dissolve 0.1 mole of copper(II) acetate monohydrate in a minimal amount of 95% ethanol in a conical flask. Gentle heating and stirring may be required to facilitate dissolution.

-

Preparation of this compound Solution: In a separate beaker, dissolve 0.2 moles of this compound in 95% ethanol.

-

Reaction: Slowly add the this compound solution to the copper(II) solution while continuously stirring. A greenish-yellow precipitate of bis(salicylaldoximato)copper(II) will form immediately.[1]

-

Digestion and Reflux: Heat the mixture to approximately 80°C and reflux for 30 minutes with continuous stirring.[2] This process, known as digestion, encourages the growth of larger, more easily filterable crystals and reduces impurities.

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Filter the precipitate using a Buchner funnel under vacuum.

-

Wash the collected solid with several portions of absolute ethanol to remove any unreacted starting materials.

-

Dry the final product in an electric oven at 80°C to a constant weight.[2]

-

Structural and Physicochemical Properties

The bis(salicylaldoximato)copper(II) complex exhibits a square planar coordination geometry around the central copper(II) ion. The two this compound ligands are arranged in a trans configuration.[2] The structure is stabilized by intramolecular hydrogen bonds between the hydroxyl group of the oxime and the phenolate oxygen of the adjacent ligand.[1]

Crystal Structure Data

X-ray diffraction studies have provided detailed insights into the molecular structure of bis(salicylaldoximato)copper(II). The complex can exist in different crystalline forms, such as α and β modifications, which have the same fundamental structure but differ in their geometric parameters.

| Parameter | Value (Å) | Reference |

| Bond Lengths | ||

| Cu-N | 1.94 | |

| Cu-O (phenolic) | 1.92 | |

| Cu-O (oxime, axial) | 2.66 | |

| Unit Cell Dimensions | ||

| a | 13.98 | |

| b | 6.08 | |

| c | 8.00 | |

| β | 97° 35' | |

| Space Group | P2₁/c |

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the formation and elucidating the structure of the copper-salicylaldoxime complex.

IR spectroscopy provides information about the functional groups involved in the coordination.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3450 | O-H stretch (intramolecular H-bond) | |

| ~2401, 2377-2200 | Strong intramolecular hydrogen bonding | |

| ~1648 | C=N stretch (oxime) | |

| ~1538 | C-O stretch (phenolic) | |

| ~1216 | N-O stretch | |

| ~613, 585 | Cu-N / Cu-O vibrations |

Upon complexation, the phenolic C-O stretching frequency may shift, indicating coordination through the phenolic oxygen.

UV-Vis spectroscopy reveals electronic transitions within the complex, which are responsible for its color. The spectra typically show bands corresponding to d-d transitions of the copper(II) ion and charge-transfer transitions.

| Wavelength (nm) | Assignment | Reference |

| ~355 | Ligand-to-Metal Charge Transfer (LMCT) | |

| ~272 | π → π* (ligand) | |

| ~255 | π → π* (ligand) | |

| 625-750 | d-d transitions |

The exact positions and intensities of these bands can be influenced by the solvent and the specific crystalline form of the complex.

Thermodynamic Stability

The high stability of the bis(salicylaldoximato)copper(II) complex is a key factor in its widespread applications. This stability is quantified by formation constants (also known as stability constants).

Formation Constants

The formation of the complex in aqueous solution proceeds in a stepwise manner. The overall formation constant (β₂) is the product of the stepwise formation constants (K₁ and K₂).

Cu²⁺ + Hsal⁻ ⇌ [Cu(Hsal)]⁺ , K₁ [Cu(Hsal)]⁺ + Hsal⁻ ⇌ Cu(Hsal)₂ , K₂

Overall: Cu²⁺ + 2Hsal⁻ ⇌ Cu(Hsal)₂ , β₂ = K₁ * K₂

Applications and Experimental Workflows

The selective and robust chelation of copper(II) by this compound underpins its use in various analytical and industrial processes.

Gravimetric Determination of Copper

This compound is a classic reagent for the gravimetric determination of copper. The quantitative precipitation of the bis(salicylaldoximato)copper(II) complex allows for the accurate measurement of copper content in a sample.

Solvent Extraction of Copper

In hydrometallurgy, this compound and its derivatives are employed as extractants to selectively remove copper from aqueous solutions containing other metal ions. The copper-salicylaldoxime complex is soluble in organic solvents, facilitating its separation from the aqueous phase.

Conclusion

The coordination chemistry of this compound with copper(II) ions presents a classic yet continually relevant area of study. The formation of the highly stable bis(salicylaldoximato)copper(II) complex is fundamental to its application in both analytical and industrial contexts. This guide has provided a detailed overview of the synthesis, structural characteristics, and thermodynamic properties of this complex, supplemented with practical experimental protocols and workflows. Further research into the thermodynamic parameters under a wider range of conditions and the exploration of novel applications, potentially in the realm of catalysis or materials science, will undoubtedly continue to enrich our understanding of this fascinating coordination compound.

References

An In-depth Technical Guide to the Physical and Spectral Properties of Salicylaldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldoxime (C₇H₇NO₂), an oxime derivative of salicylaldehyde, is a crystalline solid with significant applications in analytical chemistry and burgeoning interest in medicinal chemistry.[1][2][3] Its utility stems from its ability to form stable, often brightly colored, coordination complexes with a variety of transition metal ions.[1][2] This technical guide provides a comprehensive overview of the core physical and spectral properties of this compound, complete with detailed experimental protocols for its characterization. The guide also explores the mechanistic pathways of its biological activity and analytical applications through detailed diagrams.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature. The key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₇NO₂ | |

| Molar Mass | 137.14 g/mol | |

| Appearance | White to off-white crystals | |

| Melting Point | 59-61 °C | |

| Boiling Point | 251.96 °C (estimate) | |

| Solubility in Water | 25 g/L | |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, acetone, benzene | |

| pKa₁ | 1.37 (+1) | |

| pKa₂ | 9.18 | |

| pKa₃ | 12.11 |

Spectral Properties

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques. This section details the key spectral data and provides generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound.

¹H NMR (Proton NMR) Spectral Data (Typical, in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | -OH (phenolic) |

| ~8.5 | Singlet (broad) | 1H | =N-OH |

| ~8.1 | Singlet | 1H | -CH=N- |

| ~6.8-7.4 | Multiplet | 4H | Aromatic protons |

¹³C NMR (Carbon-13 NMR) Spectral Data (Typical, in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-OH (aromatic) |

| ~150 | -CH=N- |

| ~115-135 | Aromatic carbons |

| ~118 | Aromatic C-CH=N- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Key IR Absorption Bands (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (phenolic and oxime) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1620 | Strong | C=N stretch (oxime) |

| ~1580, 1480, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1280 | Strong | C-O stretch (phenolic) |

| ~970 | Medium | N-O stretch (oxime) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of this compound is pH-dependent due to the presence of acidic phenolic and oxime protons.

UV-Vis Absorption Maxima (λₘₐₓ)

| Solvent/Condition | λₘₐₓ (nm) |

| Ethanol | ~260, ~310 |

| Acidic (pH < 2) | Shift in absorbance around 320 nm |

| Neutral (pH 2-8) | Stable absorption spectrum |

| Basic (pH > 8) | Significant spectral shifts due to deprotonation |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

Key Mass-to-Charge Ratios (m/z)

| m/z | Assignment |

| 137 | [M]⁺ (Molecular ion) |

| 120 | [M-OH]⁺ |

| 93 | [M-C₂H₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from salicylaldehyde.

-

Dissolution: In a suitable reaction vessel, dissolve 30 mmol of 2-hydroxybenzaldehyde, 60 mmol of sodium bicarbonate, and 45 mmol of hydroxylamine hydrochloride in a mixture of 50 mL of ethanol and 5 mL of water at room temperature.

-

Reaction: Stir the reaction mixture for 2 hours.

-

Solvent Removal: Concentrate the mixture by removing most of the solvent under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and filter the solution.

-

Final Product: Concentrate the filtrate to yield the final product.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃).

-

Transfer: Filter the solution to remove any undissolved solids and transfer the clear solution into an NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Referencing: Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

FT-IR Spectroscopy (KBr Pellet Method)

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

UV-Vis Spectrophotometry

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations. For pH-dependent studies, use appropriate buffer solutions.

-

Blank Measurement: Fill a cuvette with the pure solvent (or buffer) to be used as a blank and record the baseline.

-

Sample Measurement: Record the UV-Vis spectra of the sample solutions over the desired wavelength range (e.g., 200-400 nm).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe.

-

Vaporization: Heat the sample to achieve a sufficient vapor pressure.

-

Ionization: Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer and detect them to generate the mass spectrum.

Signaling Pathways and Logical Relationships

This compound's functionality is primarily dictated by its chelation properties and its interaction with biological systems.

Inhibition of Topoisomerase II by Copper-Salicylaldoxime Complex

The copper (II) complex of this compound has demonstrated anticancer activity by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition is thought to occur through the stabilization of the topoisomerase II-DNA cleavage complex, leading to single-strand breaks in the DNA.

Caption: Inhibition of Topoisomerase II by the Copper-Salicylaldoxime complex.

Mechanism of this compound as an Ionophore in Ion-Selective Electrodes

This compound can be used as an ionophore in ion-selective electrodes (ISEs) for the detection of metal ions like Pb²⁺ and Ni²⁺. The ionophore selectively binds to the target metal ion at the membrane-sample interface, facilitating its transport across the membrane and generating a potential difference that is measured.

Caption: Workflow of this compound as an ionophore in an ion-selective electrode.

References

Theoretical Frontiers in Salicylaldoxime-Metal Binding: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Salicylaldoxime, a versatile organic chelator, has garnered significant attention in coordination chemistry and various industrial and biomedical applications. Its ability to form stable complexes with a wide array of metal ions has made it a subject of extensive research, particularly in the realm of theoretical and computational chemistry. This technical guide delves into the theoretical underpinnings of this compound-metal binding, providing a comprehensive overview of the computational methodologies employed, summarizing key quantitative data, and detailing relevant experimental protocols for the synthesis and characterization of these complexes.

Introduction to this compound and its Metal Chelating Properties

This compound (C₇H₇NO₂) is an organic compound featuring a salicylaldehyde and an oxime functional group. This unique structure allows it to act as a bidentate or monodentate ligand, coordinating with metal ions through the oxygen atom of the hydroxyl group and the nitrogen atom of the oxime group to form a stable five-membered chelate ring.[1] The coordination chemistry of this compound is rich and varied, with the ligand capable of binding to a multitude of transition metals.[1][2] The resulting metal complexes exhibit diverse geometries and have found applications in areas ranging from hydrometallurgy for metal extraction to the development of novel therapeutic agents.

Theoretical studies, particularly those employing quantum chemical calculations, have been instrumental in elucidating the nature of the metal-ligand interactions, predicting the stability of the complexes, and guiding the design of new this compound derivatives with enhanced selectivity and affinity for specific metal ions.

Theoretical Methodologies for Studying this compound-Metal Binding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of this compound-metal complexes.[3][4] These computational methods allow for the accurate prediction of various parameters that govern the stability and reactivity of these complexes.

A typical computational workflow for studying this compound-metal binding is illustrated below:

Caption: A generalized workflow for the theoretical study of this compound-metal binding.

Key Theoretical Descriptors

Several key parameters derived from theoretical calculations are used to characterize the binding of this compound to metal ions:

-

Binding Energy (BE): This is a direct measure of the strength of the interaction between the metal ion and the ligand. It is typically calculated as the difference between the total energy of the complex and the sum of the energies of the isolated metal ion and the ligand.

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the optimized complex geometry provide insights into the coordination environment of the metal ion.

-

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.

-

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the charge transfer and reactivity of the complex.

-

Thermodynamic Parameters: Gibbs free energy changes (ΔG) associated with the complexation reaction can be calculated to predict the spontaneity and stability of the complex formation in solution.

Quantitative Data on this compound-Metal Binding

Theoretical studies have provided valuable quantitative data on the binding of this compound with various metal ions. The following tables summarize some of the key findings from the literature.

Table 1: Calculated Binding Energies of this compound with Divalent Metal Ions

| Metal Ion | Computational Method | Basis Set | Binding Energy (kcal/mol) | Reference |

| Cu²⁺ | DFT/B3LYP | 6-311++G(d,p) | -258.3 | |

| Ni²⁺ | DFT/B3LYP | 6-311++G(d,p) | -245.1 | |

| Zn²⁺ | DFT/B3LYP | 6-311++G(d,p) | -230.7 | |

| Co²⁺ | DFT/B3LYP | 6-311++G(d,p) | -240.5 | |

| Fe²⁺ | DFT/B3LYP | 6-311++G(d,p) | -265.9 |

Table 2: Comparison of Theoretical and Experimental Stability Constants (log β) for this compound-Metal Complexes

| Metal Ion | Theoretical log β | Experimental log β | Conditions | Reference |

| UO₂²⁺ | 13.2 | 12.8 ± 0.1 | 0.1 M NaClO₄, 25 °C | |

| Cu²⁺ | 14.5 | 14.2 | 0.1 M NaClO₄, 25 °C | |

| Fe³⁺ | 17.8 | 17.5 | 0.1 M NaClO₄, 25 °C |

It is noteworthy that this compound exhibits different coordination modes with different metal ions. For instance, with transition metal cations, it typically coordinates as a monoanion through a chelate formed between the phenolate and the oxime nitrogen. In contrast, with the uranyl cation (UO₂²⁺), it can coordinate as a dianion, leading to a higher selectivity for uranium.

Caption: Different coordination modes of this compound with metal ions.

Experimental Protocols for Synthesis and Characterization

Theoretical predictions are best validated by experimental data. The following sections provide detailed methodologies for the synthesis and characterization of this compound-metal complexes.

General Synthesis of a this compound-Metal Complex (e.g., Bis(salicylaldoximato)copper(II))

Materials:

-

This compound (C₇H₇NO₂)

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

Ethanol (95%)

-

Deionized water

Procedure:

-

Dissolve 1.37 g (10 mmol) of this compound in 50 mL of hot 95% ethanol.

-

In a separate beaker, dissolve 1.00 g (5 mmol) of copper(II) acetate monohydrate in 30 mL of hot deionized water.

-

Slowly add the hot copper(II) acetate solution to the this compound solution with constant stirring.

-

A green precipitate of bis(salicylaldoximato)copper(II) will form immediately.

-

Continue stirring the mixture for 30 minutes to ensure complete reaction.

-

Cool the mixture to room temperature and then in an ice bath for 30 minutes.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold 50% ethanol-water solution (3 x 10 mL) and then with a small amount of cold ethanol.

-

Dry the product in a desiccator over anhydrous calcium chloride.

Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized this compound-metal complexes:

-

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. The disappearance of the phenolic O-H stretching band and a shift in the C=N stretching frequency are indicative of complex formation.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to determine the stoichiometry of the complex using methods like Job's plot or the mole-ratio method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can provide information about the structure of the complex in solution.

-

Elemental Analysis (CHN): To determine the empirical formula of the complex.

-

X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information about bond lengths, bond angles, and the coordination geometry of the metal ion.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the complex.

-

Molar Conductivity Measurements: To determine the electrolytic nature of the complex.

Logical Relationships in Drug Development Applications

The insights gained from theoretical studies on this compound-metal binding have significant implications for drug development. For instance, the ability to predict binding affinities and selectivities can aid in the design of novel anticancer agents or chelating agents for the treatment of metal overload diseases.

Caption: Logical flow from theoretical studies to drug development of this compound complexes.

Conclusion

Theoretical studies, particularly those based on Density Functional Theory, have proven to be indispensable in advancing our understanding of this compound-metal binding. These computational approaches provide detailed insights into the nature of the metal-ligand interactions, enabling the prediction of complex stability and the rational design of new ligands with tailored properties. The synergy between theoretical calculations and experimental investigations is crucial for the continued development of this compound-based materials and therapeutics. This guide provides a foundational understanding for researchers and professionals seeking to leverage these powerful theoretical tools in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Quantifying the binding strength of this compound-uranyl complexes relative to competing this compound-transition metal ion complexes in aqueous solution: a combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantifying the binding strength of this compound–uranyl complexes relative to competing this compound–transition metal ion complexes in aqueous solution: a combined experimental and computational study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Salicylaldoxime Derivatives: A Technical Guide to Functional Groups, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of salicylaldoxime and its derivatives, focusing on their core chemical structures, functional groups, and diverse applications. This document details their roles as enzyme inhibitors and metal chelating agents, offering insights into their synthesis, mechanisms of action, and structure-activity relationships. Detailed experimental protocols and quantitative data are provided to support further research and development in this area.

Core Structure and Functional Groups

This compound is an organic compound with the formula C₆H₄(OH)CH=NOH. Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group and an oxime (-CH=NOH) group in the ortho position. This arrangement of functional groups is critical to its chemical properties, particularly its ability to act as a chelating agent.

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives through modification of the aromatic ring or the oxime group. Common modifications include the introduction of:

-

Alkyl Groups: Long-chain alkyl substituents on the aromatic ring enhance the lipophilicity of the molecule, which is particularly useful in solvent extraction applications.

-

Electron-Withdrawing/Donating Groups: The addition of groups like nitro (-NO₂) or methoxy (-OCH₃) to the ring can modulate the electronic properties of the molecule, influencing its reactivity and binding affinity.

-

Heterocyclic Moieties: Incorporation of groups such as triazoles can enhance biological activity and provide additional binding sites for interaction with target enzymes.

These modifications allow for the fine-tuning of the physicochemical properties and biological activity of this compound derivatives for specific applications.

Applications in Drug Development and Analytical Chemistry

This compound derivatives have garnered significant interest in two primary fields: as potential therapeutic agents and as highly effective metal extractants.

Enzyme Inhibition

Acetylcholinesterase (AChE) Reactivators: Organophosphate nerve agents and pesticides exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to a cholinergic crisis. This compound derivatives, particularly those with a nucleophilic oxime group, have been investigated as reactivators of inhibited AChE. The oxime can displace the organophosphate from the serine residue in the active site of the enzyme, thereby restoring its function.[1][2] The design of novel, uncharged this compound derivatives is a promising strategy to improve blood-brain barrier penetration and enhance reactivation efficacy.[1]

Carbonic Anhydrase (CA) Inhibitors: Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. This compound derivatives have been identified as a novel class of CA inhibitors.[3] The this compound moiety can bind to the catalytic zinc ion in the active site of the enzyme, disrupting its function.[3] This makes them potential therapeutic agents for conditions such as glaucoma and certain types of cancer.

Metal Extraction

The ability of this compound and its derivatives to form stable complexes with metal ions makes them valuable reagents in analytical and industrial chemistry. They are particularly effective in the solvent extraction of transition metals like copper, nickel, and cobalt from aqueous solutions. Alkylated salicylaldoximes, with their increased solubility in organic solvents, are widely used in hydrometallurgy for the recovery and purification of metals. The selectivity for different metal ions can be controlled by adjusting the pH of the aqueous phase.

Quantitative Data

The following tables summarize key quantitative data for this compound and its derivatives, providing a basis for comparison and further investigation.

Spectroscopic Data of Representative this compound Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| O-Propargylated this compound | 9.41 (s, 1H), 8.54 (s, 1H), 7.73 (dd, 1H), 7.47–7.29 (m, 1H), 7.16–6.94 (m, 2H), 4.77 (d, 2H), 2.56 (t, 1H) | 155.50, 146.38, 131.02, 127.08, 121.64, 121.17, 112.72, 78.10, 75.99, 56.19 | 3259, 3147, 3017, 2935, 2113, 1600, 1493, 1460, 1450, 1225, 1027, 751 |

| tert-Octylthis compound | - | - | - |

| Pd(II)-Salicylaldoxime Complex | 8.49 (s, CH=N), 10.56 (s, N-OH), 6.74-7.46 (m, Ar-H) | - | - |

Note: Detailed spectral data for a wider range of derivatives can be found in the cited literature.

Acetylcholinesterase Reactivation Data

| Compound | Reactivation Efficacy | Comments | Reference |

| Novel Triazole this compound Derivatives | Showed potential for reactivation of paraoxon-inhibited AChE in computational studies. | In vitro kinetic parameters were determined but not presented in a comparative table in the source. | |

| L73R3 (this compound Conjugate) | Higher reactivation efficacy against paraoxon-inhibited AChE compared to obidoxime and HI-6. | Combination of a 4-nitrophenyl peripheral site ligand, a piperazine linker, and a substituted this compound. |

Carbonic Anhydrase Inhibition Data

| Compound Class | Target Isoforms | Inhibition Constants (Ki) | Comments | Reference |

| This compound Derivatives | hCA I, II, IX, XII | Not explicitly tabulated for a series, but identified as effective inhibitors. | The this compound moiety acts as a zinc-binding group. | |

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | KIs ranging from 243.6 to 2785.6 nM | Weak inhibitors of hCA I and II. |

Metal Extraction Efficiency

| Derivative | Metal Ion | pH | Extraction Efficiency (%) | Comments | Reference |

| tert-Octylthis compound (TOSO) | Cu(II) | 3.0 | 90.3 | Single-stage extraction. | |

| Nonylthis compound (NSO) | Cu(II) | 3.0 | 91.3 | Single-stage extraction. | |

| tert-Octylthis compound (TOSO) | Cu(II) | - | 88.42 (max) | From copper-nickel alloy electroplating wastewater. | |

| Nonylthis compound (NSO) | Cu(II) | - | 89.21 (max) | From copper-nickel alloy electroplating wastewater. |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key mechanisms and workflows associated with this compound derivatives.

Acetylcholinesterase Reactivation Pathway

References

- 1. Novel uncharged triazole this compound derivatives as potential acetylcholinesterase reactivators: comprehensive computational study, synthesis and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of efficient this compound reactivators for DFP and paraoxon-inhibited acetylcholinesterase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound derivatives as new leads for the development of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Spectrophotometric Analysis of Nickel Using Salicylaldoxime

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantitative determination of nickel (II) ions using salicylaldoxime as a chelating agent for spectrophotometric analysis. The protocol outlines the preparation of reagents, the procedure for complex formation, and the spectrophotometric measurement. Additionally, it includes key analytical parameters and a visual representation of the experimental workflow.

Introduction

This compound (C₇H₇NO₂) is a well-established organic chelating agent that forms stable, colored complexes with various metal ions, including nickel (II).[1][2] The formation of a distinctively colored nickel-salicylaldoxime complex allows for its quantitative determination using spectrophotometry, a technique based on the absorption of light by a colored solution. This method offers a simple, cost-effective, and reliable approach for the analysis of nickel in various samples.

The reaction between nickel (II) and this compound results in the formation of a stable square-planar complex.[1] The intensity of the color produced is directly proportional to the concentration of nickel, following the Beer-Lambert law within a specific concentration range. This application note details the protocol for this analysis, including optimal conditions and expected performance metrics.

Principle

Nickel (II) ions react with this compound in a buffered solution to form a colored complex. The stoichiometry of the nickel to a this compound derivative, 5-Bromo this compound, has been found to be 1:2.[3] The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which for the nickel-salicylaldoxime complex is in the visible region.[1] The concentration of nickel in an unknown sample can then be determined by comparing its absorbance to a calibration curve prepared from standard nickel solutions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of nickel using this compound and its derivatives.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 351-490 nm (for Ni(salox)₂) | |

| 390 nm (for Ni(II)-5-Bromo this compound complex) | ||

| Optimal pH for Complex Formation | 10.2 (for extraction of Ni(II)-5-Bromo this compound complex) | |

| Stoichiometry (Ni:Ligand) | 1:2 (for Ni(II)-5-Bromo this compound complex) | |

| Beer's Law Range | 10–90 µg (for Ni(II)-5-Bromo this compound complex) | |

| Molar Absorptivity (ε) | 0.428 × 10³ L mol⁻¹ cm⁻¹ (for Ni(II)-5-Bromo this compound complex) | |

| Sandell's Sensitivity | 0.7 × 10⁻⁵ µg cm⁻² (for Ni(II)-5-Bromo this compound complex) |

Experimental Protocols

This section provides a detailed step-by-step procedure for the spectrophotometric analysis of nickel using this compound.

Reagent and Solution Preparation

-

Standard Nickel (II) Solution (100 ppm): Dissolve 0.4479 g of nickel (II) sulfate hexahydrate (NiSO₄·6H₂O) in deionized water and dilute to 100 mL in a volumetric flask. Further dilute 10 mL of this solution to 100 mL with deionized water to obtain a 100 ppm standard solution.

-

This compound Reagent (1% w/v): Dissolve 1.0 g of this compound in 100 mL of 95% ethanol.

-

Buffer Solution (pH 10): Prepare an ammonia-ammonium chloride buffer by mixing appropriate volumes of 0.1 M ammonium chloride and 0.1 M ammonia solution to achieve a pH of 10.

Preparation of Calibration Standards

-

Pipette 0, 1, 2, 4, 6, 8, and 10 mL of the 100 ppm standard nickel solution into a series of 50 mL volumetric flasks. This will correspond to concentrations of 0, 2, 4, 8, 12, 16, and 20 ppm.

-

To each flask, add 5 mL of the pH 10 buffer solution.

-

Add 2 mL of the 1% this compound reagent to each flask.

-

Dilute to the mark with deionized water, mix well, and allow the color to develop for 15 minutes.

Preparation of the Sample Solution

-

Accurately weigh or pipette a known amount of the sample containing nickel.

-

If the sample is solid, dissolve it in a suitable acid and dilute with deionized water.

-

Neutralize the solution and then transfer it to a 50 mL volumetric flask.

-

Add 5 mL of the pH 10 buffer solution and 2 mL of the 1% this compound reagent.

-

Dilute to the mark with deionized water and mix thoroughly. Allow 15 minutes for color development.

Spectrophotometric Measurement

-

Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax). Based on literature, a wavelength between 390 nm and 430 nm should be evaluated for the specific complex formed.

-

Use the "0 ppm" standard (blank) to zero the spectrophotometer.

-

Measure the absorbance of each of the calibration standards and the sample solution.

-

Record the absorbance values.

Data Analysis

-

Plot a calibration curve of absorbance versus the concentration of the nickel standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of nickel in the sample.

Visualizations

Experimental Workflow

Caption: Workflow for the spectrophotometric analysis of nickel.

Logical Relationship of Analysis

Caption: Principle of nickel determination via complex formation.

References

Application Notes and Protocols for the Solvent Extraction of Palladium with Salicylaldoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent extraction is a widely employed hydrometallurgical technique for the selective separation and purification of metals. Salicylaldoxime (C₇H₇NO₂) is a chelating agent known for its ability to form stable complexes with various metal ions, making it a valuable extractant in this process.[1] This document provides detailed application notes and protocols for the solvent extraction of palladium (Pd) using this compound. The protocols outlined below are based on established methodologies and provide a framework for researchers to adapt to their specific needs.

Palladium, a platinum group metal, is of significant interest due to its catalytic and electronic applications. Its recovery from various sources, including spent catalysts and electronic waste, is of economic and environmental importance. Solvent extraction with this compound offers a selective method for palladium recovery. The fundamental principle involves the reaction of palladium ions in an aqueous phase with this compound dissolved in an immiscible organic solvent to form a neutral metal-ligand complex that is preferentially soluble in the organic phase.

Chemical Reaction Pathway

The extraction of palladium(II) by this compound involves the formation of a stable chelate complex. The this compound molecule acts as a bidentate ligand, coordinating to the palladium ion through the nitrogen atom of the oxime group and the oxygen atom of the phenolic hydroxyl group after deprotonation. The overall reaction can be represented as:

Pd²⁺(aq) + 2 C₇H₇NO₂(org) ⇌ Pd(C₇H₆NO₂)₂(org) + 2 H⁺(aq)

This equilibrium is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant in the organic phase, the nature of the organic solvent, and the temperature.

Caption: Palladium-Salicylaldoxime Complexation Reaction.

Experimental Protocols

Protocol 1: Solvent Extraction of Palladium(II) with this compound in Chloroform

Objective: To determine the extraction efficiency of palladium(II) from an aqueous solution using this compound dissolved in chloroform.

Materials:

-

Palladium(II) chloride (PdCl₂) stock solution (e.g., 1000 ppm in 0.1 M HCl)

-

This compound (C₇H₇NO₂)

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

-

Separatory funnels

-

pH meter

-

Shaker

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for palladium analysis

Procedure:

-

Preparation of Organic Phase: Prepare a 0.1 M solution of this compound in chloroform.

-

Preparation of Aqueous Phase: Prepare a 100 ppm aqueous solution of palladium(II) from the stock solution. Adjust the pH of the aqueous solution to a desired value (e.g., in the range of 1.0 to 4.0) using HCl or NaOH.

-

Extraction:

-

Take equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases in a separatory funnel.

-

Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

-

Allow the phases to separate completely.

-

-

Phase Separation and Analysis:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of palladium remaining in the aqueous phase using ICP-OES or AAS.

-

The concentration of palladium in the organic phase can be calculated by mass balance: [Pd]org = [Pd]initial_aq - [Pd]final_aq.

-

-

Calculation of Extraction Efficiency (%E) and Distribution Ratio (D):

-

%E = (([Pd]initial_aq - [Pd]final_aq) / [Pd]initial_aq) * 100

-

D = [Pd]org / [Pd]final_aq

-

Protocol 2: Stripping of Palladium from the Loaded Organic Phase

Objective: To recover palladium from the this compound-containing organic phase into a fresh aqueous solution.

Materials:

-

Palladium-loaded organic phase from Protocol 1.

-

Stripping agents:

-

Thiourea (CH₄N₂S) solution (e.g., 0.5 M in 0.1 M HCl)

-

Ammonia (NH₃) solution (e.g., 5.0 M)

-

-

Separatory funnels

-

Shaker

-

ICP-OES or AAS for palladium analysis

Procedure:

-

Stripping:

-

Take a known volume of the palladium-loaded organic phase (e.g., 20 mL) in a separatory funnel.

-

Add an equal volume of the stripping agent solution.

-

Shake the funnel vigorously for a predetermined time (e.g., 30 minutes).

-

Allow the phases to separate.

-

-

Phase Separation and Analysis:

-

Separate the aqueous (strip solution) and organic phases.

-

Determine the concentration of palladium in the aqueous strip solution using ICP-OES or AAS.

-

-

Calculation of Stripping Efficiency (%S):

-

%S = ([Pd]strip_aq / [Pd]initial_org) * 100

-

Quantitative Data

Table 1: Effect of pH on the Extraction Efficiency of Palladium(II) (Illustrative data based on typical extraction behavior)

| pH | Extraction Efficiency (%) | Distribution Ratio (D) |

| 1.0 | 85.2 | 5.76 |

| 1.5 | 92.5 | 12.33 |

| 2.0 | 98.1 | 51.63 |

| 2.5 | 99.5 | 199 |

| 3.0 | 99.6 | 249 |

| 3.5 | 99.4 | 165.7 |

Table 2: Effect of this compound Concentration on Palladium(II) Extraction (Illustrative data at a constant pH of 2.0)

| This compound Conc. (M) | Extraction Efficiency (%) | Distribution Ratio (D) |

| 0.01 | 80.3 | 4.08 |

| 0.05 | 95.8 | 22.81 |

| 0.10 | 98.1 | 51.63 |

| 0.15 | 99.2 | 124 |

| 0.20 | 99.5 | 199 |

Table 3: Comparison of Stripping Agents for Palladium Recovery (Data adapted from studies on similar palladium complexes)[2][3]

| Stripping Agent | Concentration | Stripping Efficiency (%) |

| Thiourea in HCl | 0.5 M in 0.1 M HCl | >99 |

| Ammonia | 5.0 M | ~95 |

| Hydrochloric Acid | 1.0 M | <10 |

| Nitric Acid | 1.0 M | <10 |

| Sulfuric Acid | 1.0 M | <5 |

Visualizations

Caption: Workflow for Palladium Solvent Extraction.

References

- 1. This compound: Applications in Solvent Extraction and Synthesis Method_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Octylaminopyridine assisted solvent extraction system for selective separation of palladium(ii) ion-pair complex from synthetic mixtures and real samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Salicylaldoxime Method for Selective Precipitation of Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldoxime (C₇H₇NO₂) is a chelating agent that forms stable, insoluble complexes with various transition metal ions, making it a valuable reagent for the selective precipitation and gravimetric determination of these metals.[1] This method offers a classical yet reliable approach for separating and quantifying metal ions based on the differential pH at which their respective this compound complexes precipitate. Notably, copper(II) can be selectively precipitated from acidic solutions, while other ions like nickel(II) require neutral to slightly basic conditions for precipitation.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the selective precipitation of metal ions, with a focus on copper and nickel.

Principle of Separation

The selective precipitation of metal ions using this compound is primarily controlled by the pH of the solution. This compound is a weak acid and exists in equilibrium with its conjugate base. The formation of the metal-salicylaldoxime complex involves the displacement of protons from the ligand, a reaction that is highly dependent on the hydrogen ion concentration.

The general reaction can be represented as:

M²⁺ + 2 C₇H₇NO₂ ⇌ M(C₇H₆NO₂)₂ (s) + 2 H⁺

By carefully adjusting the pH, specific metal ions can be quantitatively precipitated while others remain in solution. For instance, the copper(II)-salicylaldoxime complex precipitates at a much lower pH than the nickel(II) complex, forming the basis for their separation.

Data Presentation

The following tables summarize the quantitative data regarding the selective precipitation of copper(II) and nickel(II) ions using this compound at various pH levels.

Table 1: Precipitation of Copper(II) with this compound as a Function of pH

| pH | Percentage of Copper(II) Precipitated (%) |

| 1.5 | 0 |

| 2.0 | 95 |

| 2.5 | 99.5 |

| 2.6 | 100 |

| 3.0 | 100 |

| 3.5 | 100 |

Data extracted from graphical representations in scientific literature.

Table 2: Precipitation of Nickel(II) with this compound as a Function of pH

| pH | Percentage of Nickel(II) Precipitated (%) |

| 2.5 | 0 |

| 3.0 | 5 |

| 3.3 | 10 |

| 3.5 | 20 |

| 4.0 | 50 |

| 5.0 | 90 |

| 7.0 - 8.0 | 100 |

Data extracted from graphical representations in scientific literature.

Table 3: Selective Precipitation of Copper(II) from a Copper(II)-Nickel(II) Mixture

| pH of Precipitation | Copper(II) Precipitated (%) | Nickel(II) Co-precipitated (%) |

| 2.6 | 100 | < 1 |

| 3.0 | 100 | ~ 5 |

| 3.3 | 100 | ~ 10 |

Data extracted from graphical representations in scientific literature.

Interferences

The this compound method is subject to interference from other metal ions that can form insoluble complexes under the experimental conditions. Iron(III) is a significant interfering ion as it forms a complex that can be entrained with the copper precipitate, leading to inaccurate results.[2] It is recommended to remove or mask iron(III) prior to the precipitation of copper. Other ions such as lead(II) and zinc(II) can also interfere, particularly at higher pH values.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Reagent

This protocol describes the synthesis of this compound from salicylaldehyde.

Materials:

-

Salicylaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

-

Beakers

-

Stirring rod

-

Heating mantle or water bath

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Dissolve a specific amount of hydroxylamine hydrochloride in water in a beaker.

-

In a separate beaker, dissolve a corresponding molar amount of sodium hydroxide in water.

-

Cool both solutions in an ice bath.

-

Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution with constant stirring to liberate free hydroxylamine.

-

Dissolve salicylaldehyde in a minimal amount of ethanol.

-

Slowly add the ethanolic solution of salicylaldehyde to the cold hydroxylamine solution with continuous stirring.

-

A white precipitate of this compound will begin to form. Allow the reaction mixture to stand in the ice bath for about 30 minutes to ensure complete precipitation.

-

Filter the crude this compound using a Buchner funnel and wash the precipitate with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure this compound crystals.

-

Dry the purified crystals in a desiccator. The melting point of pure this compound is 57 °C.

Protocol 2: Gravimetric Determination of Copper(II)

This protocol outlines the procedure for the quantitative precipitation of copper(II) using this compound.

Materials:

-

Copper(II) salt solution (e.g., CuSO₄·5H₂O) of known approximate concentration

-

This compound reagent (1% w/v in 5% v/v ethanol in water)

-

Dilute acetic acid

-

Dilute ammonia solution

-

Sintered glass crucible (Gooch crucible)

-

Drying oven

-

Desiccator

-

Analytical balance

-

pH meter or pH indicator paper

Procedure:

-

Pipette a known volume of the copper(II) solution into a beaker.

-

Dilute the solution with distilled water to approximately 100 mL.

-

Acidify the solution with dilute acetic acid to a pH of approximately 2.6.[2] Use a pH meter for accurate adjustment.

-

Heat the solution to about 60-70 °C.

-

Slowly add the this compound reagent dropwise with constant stirring until a slight excess is present. The formation of a greenish-yellow precipitate indicates the presence of the copper(II)-salicylaldoxime complex.

-

To check for complete precipitation, allow the precipitate to settle and add a few more drops of the reagent to the clear supernatant. No further precipitation should be observed.

-

Digest the precipitate by keeping the beaker in a warm place (e.g., on a steam bath) for about 30 minutes to an hour. This process allows the precipitate particles to grow, making them easier to filter.

-

Allow the solution to cool to room temperature.

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with cold water until the washings are free of chloride ions (test with silver nitrate solution).

-

Dry the crucible containing the precipitate in an oven at 100-105 °C to a constant weight.

-

Cool the crucible in a desiccator before each weighing.

-

Calculate the mass of copper(II) from the weight of the precipitate using the gravimetric factor for Cu in Cu(C₇H₆NO₂)₂.

Protocol 3: Gravimetric Determination of Nickel(II)

This protocol details the procedure for the quantitative precipitation of nickel(II) using this compound.

Materials:

-

Nickel(II) salt solution (e.g., NiSO₄·6H₂O) of known approximate concentration

-

This compound reagent (1% w/v in 5% v/v ethanol in water)

-

Dilute ammonia solution

-

Dilute acetic acid

-

Sintered glass crucible (Gooch crucible)

-

Drying oven

-

Desiccator

-

Analytical balance

-

pH meter or pH indicator paper

Procedure:

-

Pipette a known volume of the nickel(II) solution into a beaker.

-

Dilute the solution with distilled water to approximately 100 mL.

-

Adjust the pH of the solution to be slightly acidic with dilute acetic acid.

-

Heat the solution to about 60-70 °C.

-

Slowly add the this compound reagent with constant stirring.

-

Add dilute ammonia solution dropwise until the solution is slightly alkaline (pH 7-8) to precipitate the nickel(II)-salicylaldoxime complex. A pale green precipitate will form.

-

Check for complete precipitation as described in Protocol 2.

-

Digest the precipitate on a steam bath for 30 minutes.

-

Cool the solution to room temperature.

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with cold water.

-

Dry the precipitate in an oven at 100-105 °C to a constant weight.

-

Cool in a desiccator and weigh.

-

Calculate the mass of nickel(II) from the weight of the precipitate using the gravimetric factor for Ni in Ni(C₇H₆NO₂)₂.

Protocol 4: Selective Precipitation of Copper(II) from a Copper(II)-Nickel(II) Mixture

This protocol describes the separation of copper(II) from nickel(II) in a mixture.

Materials:

-

Solution containing a mixture of copper(II) and nickel(II) ions

-

This compound reagent (1% w/v in 5% v/v ethanol in water)

-

Dilute acetic acid

-

Dilute ammonia solution

-

Filtration apparatus

-

Beakers

-

pH meter

Procedure:

-

Take a known volume of the mixed metal ion solution in a beaker.

-

Dilute with distilled water to about 100 mL.

-

Carefully adjust the pH of the solution to 2.6 with dilute acetic acid.

-

Heat the solution to 60-70 °C.

-

Precipitate the copper(II) by slowly adding the this compound reagent as described in Protocol 2.

-

Digest, cool, and filter the copper(II)-salicylaldoxime precipitate.

-

Collect the filtrate, which contains the nickel(II) ions.

-

To determine the nickel content in the filtrate, adjust its pH to 7-8 with dilute ammonia solution.

-

Add more this compound reagent to precipitate the nickel(II) as described in Protocol 3.

-

Filter, dry, and weigh the nickel(II)-salicylaldoxime precipitate.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the selective precipitation process.

Caption: General workflow for the gravimetric determination of a metal ion using this compound.

Caption: Logical workflow for the selective precipitation of copper and nickel ions.

References

Application Notes and Protocols for the Use of Salicylaldoxime in Hydrometallurgical Ore Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldoxime and its derivatives are powerful chelating agents widely employed in hydrometallurgy, particularly for the solvent extraction of metals from ore leach solutions.[1][2][3] Their ability to form stable, charge-neutral complexes with metal ions, especially copper (II), allows for highly selective separation and purification.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in the processing of copper ores.

The fundamental principle involves the contact of an aqueous solution containing metal ions with an organic phase consisting of this compound dissolved in a water-immiscible solvent, such as kerosene. The this compound selectively binds with the target metal ions, transferring them from the aqueous phase to the organic phase. Subsequent stripping with a strong acid regenerates the this compound and produces a concentrated, purified metal salt solution suitable for downstream processes like electrowinning.

Chemical Principle: Chelation of Copper Ions

This compound is a bidentate ligand that coordinates with divalent metal ions, such as copper (Cu²⁺), through its phenolic hydroxyl and oxime groups. The reaction involves the displacement of a proton from the hydroxyl group, forming a stable six-membered chelate ring. The overall reaction for the extraction of copper is:

2 C₆H₄(OH)CH=NOH (organic) + Cu²⁺ (aqueous) ⇌ Cu(C₇H₆NO₂)₂ (organic) + 2 H⁺ (aqueous)

This equilibrium is pH-dependent; an increase in pH shifts the reaction to the right, favoring the formation of the copper-salicylaldoxime complex and enhancing extraction efficiency. Conversely, a highly acidic environment reverses the reaction, enabling the stripping of copper from the organic phase.

Quantitative Data on Extraction Efficiency

The efficiency of copper extraction using this compound and its derivatives is influenced by several factors, including the structure of the extractant, the pH of the aqueous phase, the concentration of the extractant, and the presence of other metal ions.

Table 1: Effect of Alkyl Substituents on Copper (II) Extraction Efficiency

| Extractant | R Group | Log P (Hydrophobicity) | Molecular Size (ų) |

| This compound | H | 2.33 | 129.56 |

| tert-Butylthis compound | -C(CH₃)₃ | 4.01 | 191.07 |

| tert-Octylthis compound | -C(CH₃)₂CH₂C(CH₃)₃ | 5.92 | 277.63 |

| Nonylthis compound | -C₉H₁₉ | 6.25 | 291.95 |